molecular formula C8H6F6N2 B14069605 (2,6-Bis(trifluoromethyl)phenyl)hydrazine

(2,6-Bis(trifluoromethyl)phenyl)hydrazine

Cat. No.: B14069605
M. Wt: 244.14 g/mol
InChI Key: VGLBZTRBYKRIOC-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

The synthesis of (2,6-Bis(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2,6-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Chemical Reactions Analysis

(2,6-Bis(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

(2,6-Bis(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)4-2-1-3-5(6(4)16-15)8(12,13)14/h1-3,16H,15H2

InChI Key

VGLBZTRBYKRIOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)NN)C(F)(F)F

Origin of Product

United States

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